molecular formula C9H5BrN2O2 B11822651 7-bromo-1H-1,4-benzodiazepine-2,5-dione

7-bromo-1H-1,4-benzodiazepine-2,5-dione

Cat. No.: B11822651
M. Wt: 253.05 g/mol
InChI Key: MPJNZXDYVBBWQA-UHFFFAOYSA-N
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Description

7-bromo-1H-1,4-benzodiazepine-2,5-dione is a compound belonging to the benzodiazepine family, which is known for its wide range of pharmacological effects. Benzodiazepines are commonly used in the treatment of anxiety, insomnia, and various other conditions due to their sedative, anxiolytic, and muscle relaxant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-1H-1,4-benzodiazepine-2,5-dione can be achieved through various methods. One common approach involves the condensation of isatoic anhydrides with amino acids in the presence of ionic liquids such as 1-butyl-3-methylimidazolium bromide ([bmim]Br). This method is eco-friendly and provides high yields without the need for a catalyst .

Industrial Production Methods

In industrial settings, continuous flow chemistry is often employed for the synthesis of benzodiazepines. This method allows for efficient production of active pharmaceutical ingredients by combining reactions such as S_NAr reactions and cyclocondensation in a streamlined process .

Chemical Reactions Analysis

Types of Reactions

7-bromo-1H-1,4-benzodiazepine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated benzodiazepines .

Scientific Research Applications

7-bromo-1H-1,4-benzodiazepine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-bromo-1H-1,4-benzodiazepine-2,5-dione involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. This interaction primarily occurs at the interface between the alpha and beta subunits of the receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-1H-1,4-benzodiazepine-2,5-dione is unique due to its specific bromine substitution, which can influence its pharmacological profile and receptor binding affinity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C9H5BrN2O2

Molecular Weight

253.05 g/mol

IUPAC Name

7-bromo-1H-1,4-benzodiazepine-2,5-dione

InChI

InChI=1S/C9H5BrN2O2/c10-5-1-2-7-6(3-5)9(14)11-4-8(13)12-7/h1-4H,(H,12,13)

InChI Key

MPJNZXDYVBBWQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)N=CC(=O)N2

Origin of Product

United States

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